molecular formula C18H29NO4 B14709779 Retronecine 7,9-isovalerate diester CAS No. 14933-88-1

Retronecine 7,9-isovalerate diester

Cat. No.: B14709779
CAS No.: 14933-88-1
M. Wt: 323.4 g/mol
InChI Key: QXPBAAIJYQWSAO-CRAIPNDOSA-N
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Description

Retronecine 7,9-isovalerate diester is a pyrrolizidine alkaloid derivative. Pyrrolizidine alkaloids are naturally occurring compounds found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . Retronecine serves as the core structure for many pyrrolizidine alkaloids, and its derivatives, such as this compound, have been studied for their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of retronecine 7,9-isovalerate diester typically involves the esterification of retronecine with isovaleric acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Retronecine 7,9-isovalerate diester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of retronecine 7,9-isovalerate diester involves its metabolic activation to form reactive pyrrolic intermediates. These intermediates can bind to cellular macromolecules, leading to hepatotoxicity. The primary molecular targets include liver enzymes and proteins involved in detoxification pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Retronecine 7,9-isovalerate diester is unique due to its specific ester groups, which influence its chemical reactivity and biological activity. Its distinct ester groups make it a valuable compound for studying the structure-activity relationships of pyrrolizidine alkaloids .

Properties

CAS No.

14933-88-1

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

[(7R,8R)-7-(3-methylbutanoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-methylbutanoate

InChI

InChI=1S/C18H29NO4/c1-12(2)9-16(20)22-11-14-5-7-19-8-6-15(18(14)19)23-17(21)10-13(3)4/h5,12-13,15,18H,6-11H2,1-4H3/t15-,18-/m1/s1

InChI Key

QXPBAAIJYQWSAO-CRAIPNDOSA-N

Isomeric SMILES

CC(C)CC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)CC(C)C

Canonical SMILES

CC(C)CC(=O)OCC1=CCN2C1C(CC2)OC(=O)CC(C)C

Origin of Product

United States

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